molecular formula C8H7F2NO2 B14789737 2-Amino-3,6-difluoro-5-methylbenzoic acid

2-Amino-3,6-difluoro-5-methylbenzoic acid

Katalognummer: B14789737
Molekulargewicht: 187.14 g/mol
InChI-Schlüssel: VKCDJGXVRMTQOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3,6-difluoro-5-methylbenzoic acid is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of benzoic acid, featuring amino, fluoro, and methyl substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,6-difluoro-5-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 3,6-difluoro-5-methylbenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3,6-difluoro-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoic acids, while reduction can produce various amines.

Wissenschaftliche Forschungsanwendungen

2-Amino-3,6-difluoro-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Amino-3,6-difluoro-5-methylbenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluoro groups can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-5-methylbenzoic acid: Lacks the fluoro substituents, which can affect its reactivity and applications.

    3-Amino-2,6-difluoro-5-methylbenzoic acid: Similar structure but different substitution pattern, leading to different chemical properties.

    2-Amino-5-chloro-3-methylbenzoic acid: Contains a chloro group instead of fluoro, which can influence its chemical behavior.

Uniqueness

2-Amino-3,6-difluoro-5-methylbenzoic acid is unique due to the presence of both amino and fluoro groups, which confer specific chemical and biological properties. The fluoro groups enhance the compound’s stability and reactivity, making it valuable in various applications.

Eigenschaften

Molekularformel

C8H7F2NO2

Molekulargewicht

187.14 g/mol

IUPAC-Name

2-amino-3,6-difluoro-5-methylbenzoic acid

InChI

InChI=1S/C8H7F2NO2/c1-3-2-4(9)7(11)5(6(3)10)8(12)13/h2H,11H2,1H3,(H,12,13)

InChI-Schlüssel

VKCDJGXVRMTQOB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1F)C(=O)O)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.